
1-((Morpholine-4-carbonyl)oxy)-4-morpholinopyridin-1-ium tetraphenylborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((Morpholine-4-carbonyl)oxy)-4-morpholinopyridin-1-ium tetraphenylborate is a complex organic compound that features a morpholine ring, a pyridinium ion, and a tetraphenylborate anion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((Morpholine-4-carbonyl)oxy)-4-morpholinopyridin-1-ium tetraphenylborate typically involves the reaction of morpholine derivatives with pyridine and tetraphenylborate. The process may include steps such as:
Formation of the morpholine-4-carbonyl intermediate: This can be achieved by reacting morpholine with a suitable carbonylating agent.
Coupling with pyridine: The intermediate is then reacted with pyridine to form the pyridinium ion.
Anion exchange: Finally, the pyridinium ion is combined with tetraphenylborate to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
1-((Morpholine-4-carbonyl)oxy)-4-morpholinopyridin-1-ium tetraphenylborate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized morpholine derivatives, while reduction could produce reduced forms of the compound.
科学的研究の応用
1-((Morpholine-4-carbonyl)oxy)-4-morpholinopyridin-1-ium tetraphenylborate has several applications in scientific research:
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications or as a tool in drug development.
Industry: It could be used in the development of new materials or as a catalyst in industrial processes.
作用機序
The mechanism by which 1-((Morpholine-4-carbonyl)oxy)-4-morpholinopyridin-1-ium tetraphenylborate exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other biomolecules. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to its observed effects.
類似化合物との比較
Similar Compounds
4-(Morpholine-4-carbonyl)phenylboronic acid: This compound shares the morpholine-4-carbonyl group and has similar reactivity.
Morpholine-4-carboxylic acid derivatives: These compounds have structural similarities and may exhibit comparable chemical behavior.
Uniqueness
1-((Morpholine-4-carbonyl)oxy)-4-morpholinopyridin-1-ium tetraphenylborate is unique due to its combination of a morpholine ring, pyridinium ion, and tetraphenylborate anion
特性
CAS番号 |
308124-88-1 |
|---|---|
分子式 |
C38H40BN3O4 |
分子量 |
613.6 g/mol |
IUPAC名 |
(4-morpholin-4-ylpyridin-1-ium-1-yl) morpholine-4-carboxylate;tetraphenylboranuide |
InChI |
InChI=1S/C24H20B.C14H20N3O4/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;18-14(16-7-11-20-12-8-16)21-17-3-1-13(2-4-17)15-5-9-19-10-6-15/h1-20H;1-4H,5-12H2/q-1;+1 |
InChIキー |
ZLDHJWYKCBUXFK-UHFFFAOYSA-N |
正規SMILES |
[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C1COCCN1C2=CC=[N+](C=C2)OC(=O)N3CCOCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


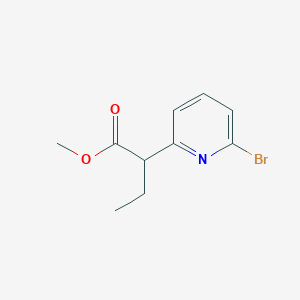

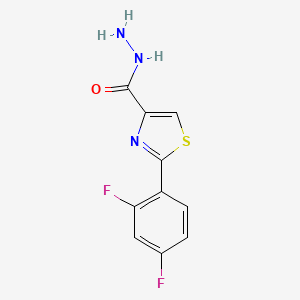
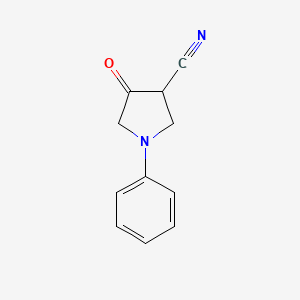



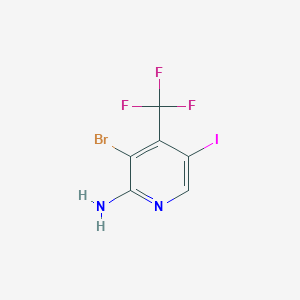
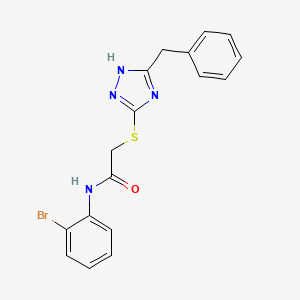
![(3-(1H-Benzo[d]imidazol-2-yl)phenyl)methanol](/img/structure/B11772241.png)
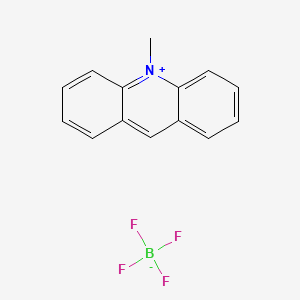
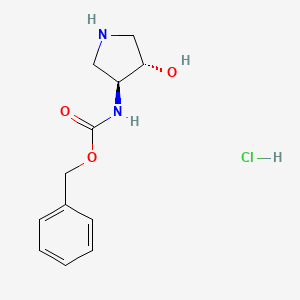
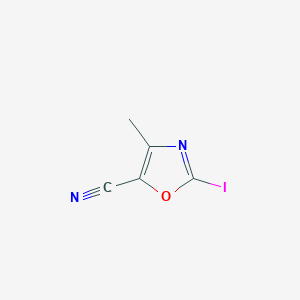
![4-(Methylthio)-2-(trifluoromethyl)benzo[d]oxazole](/img/structure/B11772258.png)
